molecular formula C34H34N2O B15027190 1-[4-(Diphenylmethoxy)but-2-yn-1-yl]-4-(diphenylmethyl)piperazine

1-[4-(Diphenylmethoxy)but-2-yn-1-yl]-4-(diphenylmethyl)piperazine

Cat. No.: B15027190
M. Wt: 486.6 g/mol
InChI Key: OZNBWXBGUFXICF-UHFFFAOYSA-N
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Description

1-[4-(Diphenylmethoxy)but-2-yn-1-yl]-4-(diphenylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with diphenylmethoxy and diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diphenylmethoxy)but-2-yn-1-yl]-4-(diphenylmethyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane, under basic conditions to form the piperazine ring.

    Introduction of the diphenylmethoxy group: This step involves the reaction of the piperazine derivative with diphenylmethanol in the presence of a strong base, such as sodium hydride, to form the diphenylmethoxy-substituted piperazine.

    Addition of the but-2-yn-1-yl group: The final step involves the alkylation of the piperazine derivative with 4-bromo-2-butyne under basic conditions to introduce the but-2-yn-1-yl group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Diphenylmethoxy)but-2-yn-1-yl]-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce alkyne groups to alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride as a base and various nucleophiles.

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(Diphenylmethoxy)but-2-yn-1-yl]-4-(diphenylmethyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(Diphenylmethoxy)but-2-yn-1-yl]-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

    1-(Diphenylmethyl)piperazine: A simpler analogue with similar structural features but lacking the but-2-yn-1-yl group.

    4-(Diphenylmethoxy)piperidine: Another related compound with a piperidine ring instead of a piperazine ring.

Uniqueness: 1-[4-(Diphenylmethoxy)but-2-yn-1-yl]-4-(diphenylmethyl)piperazine is unique due to the presence of both diphenylmethoxy and but-2-yn-1-yl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C34H34N2O

Molecular Weight

486.6 g/mol

IUPAC Name

1-benzhydryl-4-(4-benzhydryloxybut-2-ynyl)piperazine

InChI

InChI=1S/C34H34N2O/c1-5-15-29(16-6-1)33(30-17-7-2-8-18-30)36-26-24-35(25-27-36)23-13-14-28-37-34(31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-12,15-22,33-34H,23-28H2

InChI Key

OZNBWXBGUFXICF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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